alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester

Description

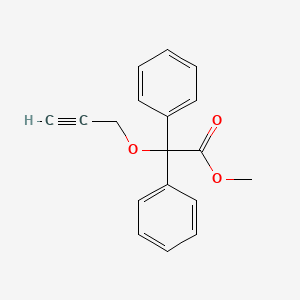

α-Phenyl-α-(2-propyn-1-yloxy)-benzeneacetic acid methyl ester (CAS: 30118-97-9) is a synthetic aromatic ester with the molecular formula C₁₈H₁₆O₃ and a molecular weight of 280.32 g/mol . Structurally, it features a benzene ring substituted with a phenyl group and a propargyloxy (2-propyn-1-yloxy) moiety at the alpha position of the acetic acid backbone, which is esterified with a methyl group. This compound is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry and agrochemical development .

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

methyl 2,2-diphenyl-2-prop-2-ynoxyacetate |

InChI |

InChI=1S/C18H16O3/c1-3-14-21-18(17(19)20-2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h1,4-13H,14H2,2H3 |

InChI Key |

LYWYJHMQLOLFKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |

Origin of Product |

United States |

Preparation Methods

Preparation via Esterification of the Corresponding Acid

This method involves synthesizing the acid precursor, α-phenyl-α-(2-propyn-1-yloxy)-benzeneacetic acid , followed by esterification.

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Synthesis of phenyl-α-hydroxybenzeneacetic acid | Nucleophilic substitution of phenylacetic acid with propargyl alcohol derivatives | Phenylacetic acid reacted with propargyl alcohol derivatives under acid catalysis (e.g., sulfuric acid) | Patent US7842324B2 |

| b. Formation of the propyn-1-yloxy group | Alkoxy substitution using propargyl bromide or chloride | Propargyl bromide with phenolic intermediates in presence of base (e.g., K₂CO₃) | Literature on aromatic ether synthesis |

| c. Esterification | Reaction of the acid with methyl alcohol under acidic conditions | Use of methanol with catalytic sulfuric acid at reflux temperature | Standard esterification procedures |

Direct Synthesis via O-Alkylation of Phenylacetic Acid Derivatives

An alternative approach involves direct O-alkylation of phenylacetic acid derivatives:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Activation of phenylacetic acid | Conversion to phenylacetyl chloride or anhydride | Thionyl chloride or oxalyl chloride | Common acyl chloride formation |

| b. O-Alkylation with propargyl alcohol derivatives | Reaction with propargyl alcohol derivatives in presence of base (e.g., NaH or K₂CO₃) | Solvent: DMF or THF, temperature: 0–25°C | Aromatic ether synthesis |

| c. Methylation of the acid | Methylation using methyl iodide or dimethyl sulfate | In presence of base (e.g., K₂CO₃) | Standard methylation protocols |

Catalytic and Solvent Considerations

- Solvents: Toluene, dichloromethane, or tetrahydrofuran (THF) are preferred for their inertness.

- Catalysts: Acid catalysts (e.g., sulfuric acid) for esterification; bases (e.g., K₂CO₃, NaH) for ether formation.

- Temperature: Typically reflux conditions for esterification; room temperature to mild heating for ether formation.

Reaction Scheme Summary

Phenylacetic Acid + Propargyl Alcohol Derivative

| (acid catalysis or base-mediated ether formation)

v

α-Phenyl-α-(2-propyn-1-yloxy)-benzeneacetic Acid

| (methylation with methylating agents)

v

α-Phenyl-α-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester

Data Tables Summarizing Key Parameters

Notable Considerations and Optimization

- Selectivity: Ensuring regioselective O-alkylation to prevent side reactions.

- Purity: Purification via column chromatography or recrystallization from suitable solvents.

- Reaction Conditions: Maintaining inert atmosphere (nitrogen or argon) during sensitive steps to prevent oxidation of the propynyl group.

- Yield Optimization: Using excess propargyl derivatives and optimizing reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical studies due to its unique structure.

Medicine: Possible applications in drug development as a precursor or active pharmaceutical ingredient.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzeneacetic acid derivatives, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Key Structural and Physicochemical Comparisons

Key Structural Differences and Implications

Propargyloxy vs. Simple Substituents: The propargyloxy group in the target compound introduces a terminal alkyne, which enhances reactivity in click chemistry and cross-coupling reactions compared to simpler analogs like methyl phenylacetate .

Electron-Withdrawing vs. Electron-Donating Groups :

The compound 4-(methoxycarbonyl)-α-2-propyn-1-yl-benzeneacetic acid methyl ester (CAS 52787-14-1) includes a methoxycarbonyl group, which withdraws electrons from the aromatic ring, altering electronic distribution and possibly stabilizing reactive intermediates . In contrast, the target compound’s phenyl and propargyloxy groups are electron-neutral and electron-withdrawing, respectively, leading to distinct reactivity profiles.

Bioactivity Trends: Brominated Analogs: Methyl-2-bromo-2-phenylacetate (CAS 3042-81-7) exhibits anticancer and anti-inflammatory properties due to its alkylating capacity . Amino-Substituted Analogs: Benzeneacetic acid, α-amino-, methyl ester (CAS 26682-99-5) may serve as a precursor for neurotransmitter analogs but lacks the propargyloxy group’s synthetic utility .

Biological Activity

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester (commonly referred to as the compound) is a synthetic organic compound with notable biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C18H16O3

- Molecular Weight : 280.32 g/mol

- CAS Number : 30118-97-9

- Purity : >95% (HPLC) .

Synthesis

The compound is synthesized through various chemical processes that involve the reaction of phenylacetic acid derivatives with propynyl alcohols. The synthesis route often emphasizes high yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in breast cancer cell lines such as MDA-MB-468, with reported GI50 values indicating potent activity .

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | MDA-MB-468 | <10 |

| Reference Compound | MCF-7 | 19.3 |

The mechanism by which the compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analyses have shown that treatment with this compound leads to increased rates of apoptosis, comparable to established chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .

Case Studies

- Breast Cancer Treatment : A study evaluated the effectiveness of this compound on MDA-MB-468 cells, revealing a significant reduction in cell viability at concentrations above 10 µM.

- Antimicrobial Screening : In a screening assay against common bacterial strains, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, indicating promising antimicrobial properties.

Q & A

Q. What are the key synthetic routes for preparing alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting sodium 2-(4-formyl phenoxy) acetate with propargyl bromide under controlled heating (70–80°C for 2 hours). Key steps include:

- Dissolving the sodium salt in water and adding propargyl bromide.

- Stirring under reflux to promote ester formation.

- Cooling the mixture to precipitate the product, followed by recrystallization from benzene for purification (66% yield) . Optimization requires precise temperature control and stoichiometric ratios to avoid side reactions (e.g., aldehyde group interference). IR and UV spectroscopy (e.g., 2123 cm⁻¹ for C≡C, λmax 256 nm) should confirm structural integrity .

Q. How can researchers characterize the purity and structural features of this compound?

Methodological Answer: Use a combination of spectral and chromatographic methods:

- IR Spectroscopy : Look for ester carbonyl (C=O) at ~1761 cm⁻¹, aldehyde C=O at 1677 cm⁻¹, and ≡C-H stretching at 3150 cm⁻¹ .

- UV Spectroscopy : Monitor λmax at 256 nm for conjugated aldehyde-ester systems .

- HPLC/GC-MS : Compare retention times with standards and check for impurities (e.g., unreacted propargyl bromide or sodium salt) . Physical properties (e.g., melting point: 58–60°C) further validate purity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Similar benzeneacetic acid esters (e.g., methyl phenylacetate) show mild skin irritation in Draize tests (500 mg/24h exposure in rabbits). Use gloves and eye protection .

- Volatility : Boiling point ~218°C; avoid inhalation by working in fume hoods .

Advanced Research Questions

Q. How can conflicting spectral data be resolved when analyzing derivatives of this compound?

Methodological Answer: Contradictions in spectral data (e.g., unexpected C=O shifts) may arise from steric hindrance or solvent effects. To resolve:

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

Methodological Answer: The propargyl ether group is susceptible to oxidation. Mitigation strategies include:

Q. How can Mannich reactions be applied to synthesize bioactive derivatives?

Methodological Answer: React the compound’s aldehyde group with paraformaldehyde and secondary amines (e.g., morpholine) via Mannich reaction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.